molecular formula C9H9ClO2 B1593581 5'-Chloro-2'-hydroxypropiophenone CAS No. 2892-16-2

5'-Chloro-2'-hydroxypropiophenone

Cat. No.: B1593581
CAS No.: 2892-16-2
M. Wt: 184.62 g/mol
InChI Key: IVNYWGRYCXKHDW-UHFFFAOYSA-N
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Description

5’-Chloro-2’-hydroxypropiophenone is an organic compound with the molecular formula C₉H₉ClO₂. It is also known by its IUPAC name, 1-(5-chloro-2-hydroxyphenyl)-1-propanone. This compound is characterized by the presence of a chloro group and a hydroxy group attached to a propiophenone backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-hydroxypropiophenone can be achieved through several methods. One common method involves the chlorination of 3-acetyl-1-propanol using triphosgene as a chlorinating agent. The reaction is typically carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide (DMAC) acting as a catalyst. This method yields up to 97.93% of the desired product .

Industrial Production Methods

In industrial settings, the production of 5’-Chloro-2’-hydroxypropiophenone often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced chlorinating agents and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-hydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleoph

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNYWGRYCXKHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303290
Record name 5'-chloro-2'-hydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-16-2
Record name 2892-16-2
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Record name 5'-chloro-2'-hydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Chloro-2'-hydroxypropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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